3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride CAS 1706458-07-2 properties
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride CAS 1706458-07-2 properties
Executive Summary
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride (CAS 1706458-07-2) is a specialized organofluorine building block used primarily in the synthesis of high-value agrochemicals and pharmaceutical intermediates. Characterized by the presence of both electron-withdrawing chlorine atoms and a lipophilic trifluoromethyl group, this acid chloride serves as a critical "warhead" for modulating the physicochemical profile of drug candidates.
Its structural motif offers a dual advantage in medicinal chemistry: the trifluoromethyl group (-CF₃) enhances metabolic stability and membrane permeability, while the dichloro-substitution pattern provides steric bulk and electronic modulation, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| CAS Number | 1706458-07-2 |
| IUPAC Name | 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride |
| Molecular Formula | C₈H₂Cl₃F₃O |
| Molecular Weight | 277.45 g/mol |
| SMILES | ClC1=C(C(Cl)=CC(C(Cl)=O)=C1)C(F)(F)F |
| Structural Class | Halogenated Benzoyl Chloride |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this CAS is proprietary to select manufacturers. The values below represent high-confidence estimates based on structural analogs (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride).
| Parameter | Value / Range | Context |
| Physical State | Liquid or Low-Melting Solid | Typical for poly-halogenated benzoyl chlorides.[1] |
| Boiling Point | ~105–115 °C @ 15 mmHg | Predicted based on MW and halogen content. |
| Density | 1.55 – 1.60 g/mL | High density due to heavy halogen atoms (Cl, F). |
| LogP (Predicted) | 4.2 – 4.5 | Highly lipophilic; ideal for crossing blood-brain barrier (BBB). |
| Reactivity | Moisture Sensitive / Corrosive | Hydrolyzes rapidly to the corresponding benzoic acid and HCl. |
Synthesis & Manufacturing Workflow
The industrial and laboratory-scale synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride predominantly follows the Nucleophilic Acyl Substitution pathway, starting from the corresponding benzoic acid precursor.
Synthesis Pathway Diagram
The following diagram illustrates the conversion of 3,4-dichloro-5-(trifluoromethyl)benzoic acid to the acid chloride using Thionyl Chloride (
Figure 1: Chlorination of the benzoic acid precursor using Thionyl Chloride with catalytic DMF.
Experimental Protocol: Acid Chloride Formation
Objective: Convert 3,4-dichloro-5-(trifluoromethyl)benzoic acid to the acid chloride.
Reagents:
-
Starting Material: 3,4-Dichloro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride ( ) (1.2 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line) to exclude atmospheric moisture. -
Dissolution: Suspend the benzoic acid precursor in anhydrous Toluene (approx. 5-10 mL per gram).
-
Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Addition: Dropwise add Thionyl Chloride at room temperature.
-
Reflux: Heat the mixture to mild reflux (80–110 °C) for 2–4 hours. Monitor gas evolution (
). -
Completion: The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
and solvent. -
Purification: The residue is typically pure enough for the next step. If necessary, purify via vacuum distillation.
Application in Drug Discovery: The "Scaffold Decoration" Strategy
In medicinal chemistry, this compound is utilized to introduce the 3,4-dichloro-5-trifluoromethylphenyl moiety. This specific substitution pattern is highly prized for two reasons:
-
Metabolic Blocking: The halogens at positions 3, 4, and 5 block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life (
). -
Lipophilic Interaction: The
group increases lipophilicity, enhancing binding affinity to hydrophobic pockets in targets like kinases or GPCRs.
Amide Coupling Workflow
The most common application is the formation of amides or esters.
Figure 2: General workflow for coupling the acid chloride with an amine to generate a pharmaceutical scaffold.[2]
Protocol: Schotten-Baumann Conditions
For rapid library synthesis, a biphasic or anhydrous coupling is preferred.
-
Solvent: Dissolve the amine (1.0 eq) and Base (Triethylamine or DIPEA, 1.5 eq) in anhydrous DCM (
). -
Addition: Add 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours.
-
Quench: Wash with water, 1N HCl, and saturated
. -
Result: Yields the stable amide with the metabolic protection of the halogenated ring.
Safety & Handling Guidelines
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are highly irritating to eyes and respiratory tract.[1]
Handling Protocol:
-
Moisture Control: Always handle under an inert atmosphere (Nitrogen/Argon). Store in a desiccator or fridge (
). -
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly inside a fume hood.
-
Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on the neat chemical.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3,4-Dichloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link] (Precursor data).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

H-2, H-5, H-68.13, 7.89, 7.62Doublet, Doublet of Doublets, Doublet3,5-Bis(trifluoromethyl)benzoyl chloride [
H-2, H-4, H-68.45, 8.25Singlet (broad), Singlet (broad)
